1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoromethoxy group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the Phenyl Group: The final step involves coupling the azetidine intermediate with a phenyl group, which can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors are common strategies to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Strong bases like NaH or nucleophiles like Grignard reagents.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone is largely dependent on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular functions, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-(3-Hydroxyazetidin-1-yl)ethanone: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(3-Hydroxyazetidin-1-yl)-1-phenylethanone: Similar structure but with variations in the position of functional groups, affecting its biological activity.
1-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a trifluoromethoxy group, leading to differences in polarity and pharmacokinetics.
Uniqueness: 1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-2-8(4-10)5-11(18)16-6-9(17)7-16/h1-4,9,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLZZAQGIHTJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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